3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
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Overview
Description
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a pyridinylmethyl urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the proton pump (H+, K+ -ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key target for controlling acid secretion.
Mode of Action
The compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, which is a reversible antagonist in the function of potassium . This means it binds to the same site as potassium on the proton pump, preventing the pump from functioning and thereby reducing the production of gastric acid.
Result of Action
The result of the compound’s action is a potent inhibition of gastric acid secretion . This makes it potentially effective in the treatment of conditions related to excess stomach acid, such as gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
Biochemical Analysis
Biochemical Properties
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to altered gene expression and changes in cellular metabolism . Additionally, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been observed to alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to downstream effects on cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable for several hours, but its activity can diminish over longer periods due to degradation . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses have been shown to have therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, which are primary sites of metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been found to localize in the mitochondria, where it can exert its effects on cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative.
Coupling with Pyridinylmethyl Urea: The final step involves the coupling of the pyrrolidinone intermediate with pyridinylmethyl urea, typically using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
- 3-[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
- 3-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
Uniqueness
The presence of the fluorophenyl group in 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-12-4-3-6-15(8-12)22-11-14(9-16(22)23)21-17(24)20-10-13-5-1-2-7-19-13/h1-8,14H,9-11H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJSFNWBXJPJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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